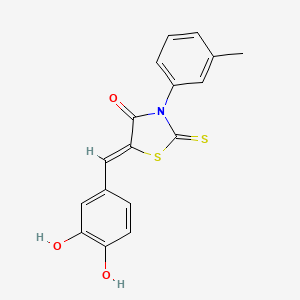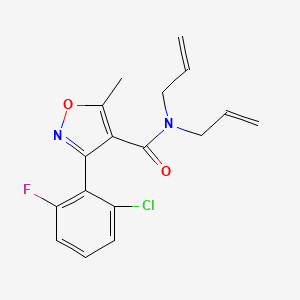
N,N-diallyl-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diallyl-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as DAC, is a chemical compound that has gained the attention of researchers due to its potential therapeutic properties. DAC belongs to the class of isoxazolecarboxamide derivatives, which are known to exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor effects.
Wissenschaftliche Forschungsanwendungen
DAC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor effects in various in vitro and in vivo studies. DAC has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of DAC is not fully understood. However, it has been proposed that DAC exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. DAC has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
In vitro and in vivo studies have shown that DAC exhibits anti-inflammatory and analgesic effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. DAC has also been shown to exhibit antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, DAC has been investigated for its potential use in the treatment of neurodegenerative disorders due to its ability to inhibit the activity of HDACs, which are involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DAC in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using DAC in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research on DAC. One direction is to investigate the potential use of DAC in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the use of DAC in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of DAC and to optimize its chemical properties for use in drug development.
Synthesemethoden
DAC can be synthesized using a multi-step reaction process. The starting material for the synthesis is 2-chloro-6-fluoroacetophenone, which is reacted with methyl isoxazole-4-carboxylate in the presence of a base to form 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. This compound is then converted to the corresponding acid chloride, which is reacted with N,N-diallylamine to yield DAC.
Eigenschaften
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N,N-bis(prop-2-enyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c1-4-9-21(10-5-2)17(22)14-11(3)23-20-16(14)15-12(18)7-6-8-13(15)19/h4-8H,1-2,9-10H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODGJLLZEOFFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(4-methoxybenzyl)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5227705.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-(4-chloro-2-methylphenoxy)propanoate](/img/structure/B5227714.png)
![3-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5227722.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(1-hydroxycyclohexyl)ethynyl]benzoate](/img/structure/B5227740.png)
![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5227748.png)
![3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5227755.png)
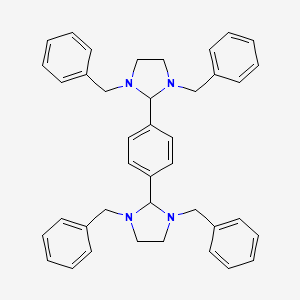
![N-methyl-2-(2-phenylethyl)-N-[3-(1-pyrrolidinyl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5227769.png)
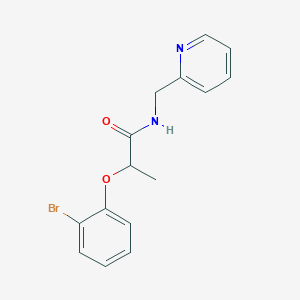
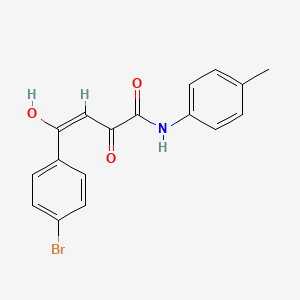
![5-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5227790.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5227804.png)
![3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione](/img/structure/B5227811.png)
